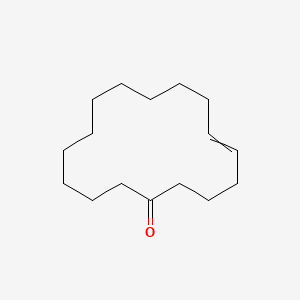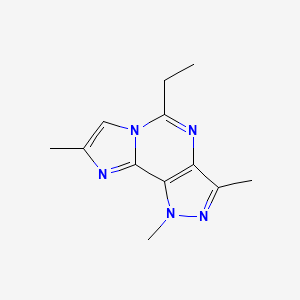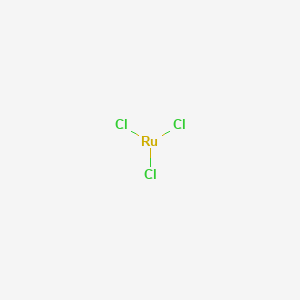
Ruthenium trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium trichloride is a chemical compound with the formula RuCl₃. It is commonly referred to in its hydrated form, RuCl₃·xH₂O, where x typically approximates to three. Both the anhydrous and hydrated forms are dark brown or black solids. This compound is a significant starting material in ruthenium chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrous ruthenium(III) chloride is typically prepared by heating powdered ruthenium metal with chlorine gas. The chlorination process can be conducted in the presence of carbon monoxide, which helps in carrying the product by the gas stream and crystallizing it upon cooling .
Industrial Production Methods: Industrial production of ruthenium(III) chloride involves the direct chlorination of ruthenium metal at high temperatures, around 700°C. The trihydrate form can be produced by evaporating a hydrochloric acid solution of ruthenium(III) hydroxide to dryness or by reducing ruthenium(VIII) oxide in a hydrochloric acid solution .
Chemical Reactions Analysis
Types of Reactions: Ruthenium trichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form ruthenium tetroxide (RuO₄).
Reduction: It can be reduced to blue divalent ruthenium ions when interacting with sodium amalgam or titanium trichloride.
Substitution: It forms complexes with ammonia, potassium cyanide, and potassium nitrite.
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate or chlorine gas.
Reduction: Sodium amalgam or titanium trichloride.
Substitution: Ammonia, potassium cyanide, potassium nitrite.
Major Products:
Oxidation: Ruthenium tetroxide (RuO₄).
Reduction: Divalent ruthenium ions.
Substitution: Ammonia, cyanide, and nitrite complexes.
Scientific Research Applications
Ruthenium trichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ruthenium(III) chloride exerts its effects involves its ability to form complexes with various ligands. These complexes can interact with DNA, leading to the inhibition of DNA replication and transcription. Additionally, ruthenium(III) chloride can generate reactive oxygen species, which contribute to its cytotoxic effects on cancer cells .
Comparison with Similar Compounds
Ruthenium trichloride is unique compared to other ruthenium compounds due to its versatility and wide range of applications. Similar compounds include:
Ruthenium(IV) oxide (RuO₂): Used in catalysis and as an intermediate in the purification of ruthenium.
Ruthenium tetroxide (RuO₄): A strong oxidizing agent used in organic synthesis.
Ruthenium(II)–arene complexes: Studied for their anti-metastatic properties in cancer treatment.
This compound stands out due to its ability to form a variety of complexes and its significant role in both research and industrial applications.
Properties
CAS No. |
12648-62-3 |
|---|---|
Molecular Formula |
RuCl3 Cl3Ru |
Molecular Weight |
207.4 g/mol |
IUPAC Name |
trichlororuthenium |
InChI |
InChI=1S/3ClH.Ru/h3*1H;/q;;;+3/p-3 |
InChI Key |
YBCAZPLXEGKKFM-UHFFFAOYSA-K |
SMILES |
Cl[Ru](Cl)Cl |
Canonical SMILES |
Cl[Ru](Cl)Cl |
Synonyms |
uthenium chloride ruthenium chloride (RuCl2), 103Ru-labeled ruthenium chloride (RuCl3) ruthenium chloride (RuCl3), 103Ru-labeled ruthenium chloride (RuCl3), 106Ru-labeled ruthenium chloride (RuCl4), 103Ru-labeled ruthenium chloride trihydrate ruthenium trichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


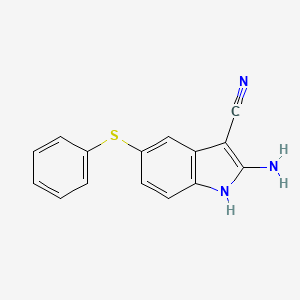
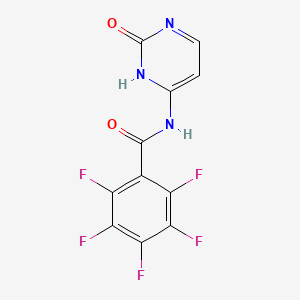
![4-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B1217000.png)
![3-[1-[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1217001.png)
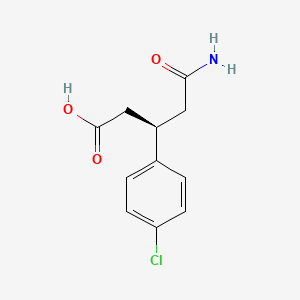

![N,2-diethyl-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1217007.png)
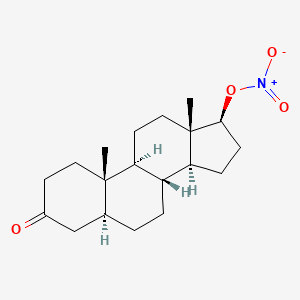
![[3,6-Bis(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B1217014.png)
